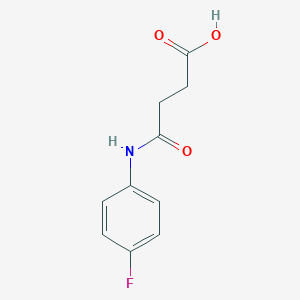
4-(4-Fluoroanilino)-4-oxobutanoic acid
Übersicht
Beschreibung
“4-(4-Fluoroanilino)-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H12FNO2 . It is related to 4-Fluoroaniline, an organofluorine compound with the formula FC6H4NH2 . 4-Fluoroaniline is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .
Synthesis Analysis
4-Fluoroaniline, a related compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 197.08520679 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 197.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 5 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
4-(4-Fluoroanilino)-4-oxobutanoic acid, also known as BFAOB, has been synthesized and its structure confirmed using single crystal X-ray diffraction (SC-XRD). This technique revealed two crystallographically different molecules in the asymmetric unit. The fluorobenzene ring orientation and hydrogen bonding were key in stabilizing the crystal packing. This compound also underwent Hirshfeld surface inspection and DFT calculations to explore non-covalent interactions and stability (Ashfaq et al., 2021).
Spectroscopic and Structural Investigations
The compound has been extensively studied through experimental and theoretical approaches. FT-IR, molecular structure analysis, first-order hyperpolarizability, MEP, HOMO, and LUMO analysis, and NBO analysis were conducted. These studies provided insights into the vibrational wavenumbers, NH stretching frequency, and the molecule's stability due to hyper-conjugative interactions and charge delocalization (Raju et al., 2015).
Molecular Docking and Nonlinear Optical Studies
The compound has been subjected to molecular docking studies, suggesting its potential in inhibiting Placenta growth factor (PIGF-1), indicating biological activities. It also has been identified as a candidate for nonlinear optical materials due to its dipole moment and hyperpolarizabilities, based on theoretical UV-Visible spectra and RDG analysis (Vanasundari et al., 2018).
Antimicrobial Activities
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a derivative of this compound, demonstrated significant in vitro antifungal and antimicrobial susceptibilities. Its crystal structure and synthesis were explored, highlighting its potential in antimicrobial applications (Kumar et al., 2016).
Enzyme-catalyzed Asymmetric Reduction
Studies have shown that enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in an organic solvent-water diphasic system was efficient. This research provides insights into the potential applications of similar compounds in biochemical processes (Shimizu et al., 1990).
Inhibition Mechanism Study
Computational analysis of the inhibition mechanism of Notum, an enzyme modulating the Wnt signaling pathway, involved derivatives of this compound. This study provided insights into the therapeutic effects against diseases like osteoporosis, cancer, and Alzheimer’s (Yildiz & Yildiz, 2022).
Synthesis and Evaluation as GABA-T Inhibitors
Derivatives of gamma-vinyl-GABA, where vinylic hydrogen atoms were replaced by fluorine, including compounds related to this compound, were synthesized and evaluated as inhibitors of GABA-T. Their biochemistry was reported, providing insights into their potential medical applications (Kolb et al., 1987).
Wirkmechanismus
Target of Action
It’s known that 4-fluoroaniline, a related compound, is used as a precursor in various applications, suggesting that it may interact with multiple targets .
Mode of Action
Compounds like 4-fluoroaniline are often used in the synthesis of other compounds, indicating that they may interact with their targets through covalent bonding or other chemical interactions .
Biochemical Pathways
Related compounds such as 4-fluoroaniline are used in the synthesis of various compounds, suggesting that they may be involved in multiple biochemical pathways .
Pharmacokinetics
The related compound 4-fluoroaniline is a liquid at room temperature, suggesting that it may be well-absorbed and distributed in the body .
Result of Action
Related compounds such as 4-fluoroaniline are used in the synthesis of various compounds, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The related compound 4-fluoroaniline is stable under normal conditions, suggesting that it may be relatively resistant to environmental influences .
Eigenschaften
IUPAC Name |
4-(4-fluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPJELQHRKGMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308505 | |
| Record name | 4-(4-fluoroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199461-14-8 | |
| Record name | 4-(4-fluoroanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



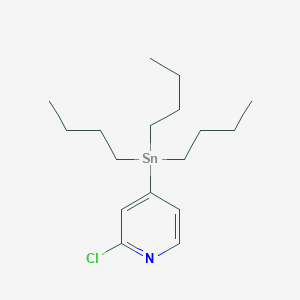
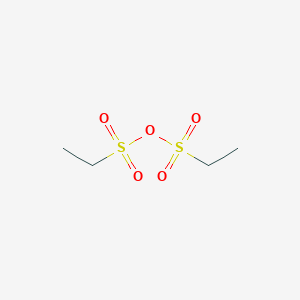
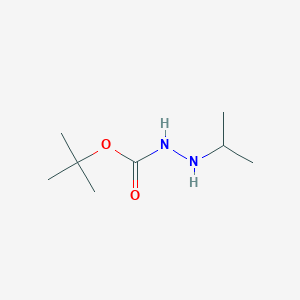
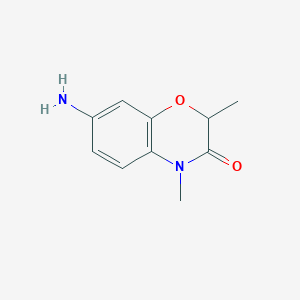
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)
![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)
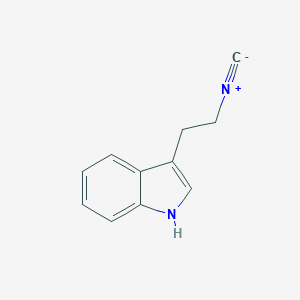
![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)
![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)

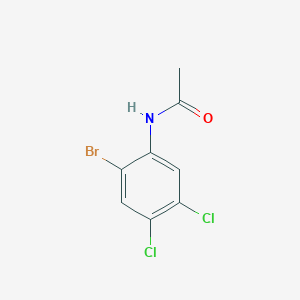
![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)

